4-Iodo-N-isobutyl-3-methoxybenzamide
Description
4-Iodo-N-isobutyl-3-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 3-position of the benzene ring, an iodo substituent at the 4-position, and an isobutyl group attached to the amide nitrogen.
Properties
IUPAC Name |
4-iodo-3-methoxy-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-8(2)7-14-12(15)9-4-5-10(13)11(6-9)16-3/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBJUPAXDMOLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-isobutyl-3-methoxybenzamide typically involves the following steps:
Amidation: The formation of the amide bond involves reacting the iodinated benzene derivative with isobutylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-isobutyl-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The amide bond can be reduced to form an amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
4-Iodo-N-isobutyl-3-methoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological pathways involving iodine-containing compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-N-isobutyl-3-methoxybenzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the amide and methoxy groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The iodo substituent increases molecular weight and reduces solubility in aqueous media compared to bromo or hydroxy analogs.
- Hydroxy at C4 (as in ) introduces hydrogen-bonding capability, favoring solubility but limiting blood-brain barrier penetration.
Stability and Reactivity
- Iodo vs. Bromo : The C-I bond is weaker than C-Br, making the iodo compound more reactive in substitution reactions. However, iodine’s larger atomic radius may stabilize the aromatic ring against electrophilic attack.
- Methoxy Group : The 3-methoxy group in all three compounds provides electron-donating effects, directing electrophilic substitution to the para position (C4).
Research and Application Insights
- Biological Activity : The isobutyl chain in this compound may enhance interactions with hydrophobic protein pockets, making it a candidate for kinase inhibition studies.
- Synthetic Utility : The iodo group’s susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) offers advantages in medicinal chemistry for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
